2-Amino-1,3-oxazol-4-ol
Description
Historical Context and Evolution of Oxazole (B20620) Chemistry
The journey of oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was reported by Hantzsch in 1887, with the parent compound oxazole being synthesized in 1947. taylorandfrancis.com A significant milestone in the evolution of oxazole chemistry was the Robinson-Gabriel synthesis, a classic method involving the cyclodehydration of 2-acylaminoketones. wikipedia.org The discovery of penicillin, which contains a related thiazole (B1198619) ring, during World War I further spurred interest in five-membered heterocycles. tandfonline.comsemanticscholar.org Over the years, numerous synthetic methods have been developed, including the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to create the oxazole ring. ijpsonline.commdpi.com These advancements have greatly expanded the accessibility and diversity of oxazole derivatives, solidifying their importance in modern chemical research. tandfonline.com
Unique Aromaticity and Electronic Properties of 1,3-Oxazoles
Oxazoles are classified as aromatic compounds, though their aromaticity is considered to be less pronounced than that of their sulfur-containing counterparts, the thiazoles. wikipedia.org The aromaticity of the 1,3-oxazole ring arises from the delocalization of six π-electrons, with the oxygen atom contributing a lone pair to the system. tandfonline.comoxfordsciencetrove.com However, the high electronegativity of the oxygen atom results in a less effective delocalization of these electrons. ijpsonline.comtandfonline.com
The electronic properties of the 1,3-oxazole ring are characterized by a pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack and increases its susceptibility to nucleophilic attack. oxfordsciencetrove.com Electrophilic substitution, when it occurs, generally takes place at the C5 position, particularly when an electron-donating group is present. tandfonline.com Conversely, nucleophilic aromatic substitution is favored at the C2 position, especially with a good leaving group. wikipedia.org The hydrogen atom at the C2 position is the most acidic, followed by C5 and then C4. tandfonline.com
The table below summarizes some key properties of the parent 1,3-oxazole molecule.
| Property | Value |
| Molecular Formula | C₃H₃NO |
| Molar Mass | 69.06 g/mol |
| Boiling Point | 69.5 °C |
| pKa of conjugate acid | 0.8 |
| Dipole Moment | 1.5 D |
Data sourced from various chemical databases and literature. taylorandfrancis.comwikipedia.org
Importance of the 2-Amino-1,3-oxazol-4-ol Scaffold in Heterocyclic Chemistry
The this compound scaffold, and its tautomeric forms, represents a "privileged structure" in medicinal chemistry. This means that this particular arrangement of atoms is frequently found in biologically active compounds. The presence of the amino group at the 2-position and the hydroxyl group at the 4-position provides key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.netnih.gov
This scaffold is a versatile building block for the synthesis of more complex molecules. For instance, derivatives of 2-amino-oxazole have been investigated for their potential as inhibitors of bacterial enzymes, highlighting their importance in the quest for new antibacterial agents. nih.gov The ability to modify the core structure at various positions allows for the fine-tuning of a compound's physicochemical and biological properties.
Overview of Research Trajectories in this compound Chemistry
Current research involving the this compound scaffold and its derivatives is multifaceted. A significant area of focus is in drug discovery, where scientists are exploring the synthesis and biological evaluation of novel compounds for a range of therapeutic applications. nih.govacs.org This includes the development of potential anticancer agents and inhibitors of various enzymes. nih.govnih.gov
Another key research trajectory is the development of novel and efficient synthetic methodologies to construct the 2-amino-oxazole core and its derivatives. organic-chemistry.org This includes the exploration of new catalysts and reaction conditions to improve yields and create a diverse library of compounds for biological screening. organic-chemistry.org Furthermore, computational and in silico studies are being increasingly employed to understand the structure-activity relationships of these compounds and to guide the design of new and more potent molecules. bioorganica.com.uabohrium.com The ongoing exploration of this chemical space promises to yield new discoveries and applications for this important heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
832133-89-8 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
2-amino-1,3-oxazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
InChI Key |
JVZHDEANCDIUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)N)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of the 2 Amino 1,3 Oxazol 4 Ol System
Functionalization at the Amino (C2) Position
The amino group at the C2 position of the oxazole (B20620) ring behaves as a typical nucleophile, readily participating in reactions with various electrophiles. This allows for the introduction of a wide array of substituents, significantly modifying the properties of the parent molecule.
N-Alkylation and N-Acylation Reactions
N-Acylation: The 2-amino group can be readily acylated by reacting with acid chlorides or anhydrides under basic conditions to form the corresponding N-acyl-2-aminooxazole derivatives. nih.govnih.gov This reaction is analogous to the acylation of other 2-amino heterocyclic systems, such as 2-amino-1,3,4-oxadiazoles. nih.govd-nb.info The reaction typically proceeds smoothly, providing a reliable method for introducing amide functionalities. For instance, treatment with chloroacetyl chloride in the presence of a base like potassium carbonate yields N-(4-hydroxy-1,3-oxazol-2-yl)acetamide derivatives. nih.gov
N-Alkylation: Alkylation of the 2-aminooxazole system can be more complex due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic ring nitrogen at N3). The regioselectivity of the alkylation often depends on the reaction conditions. Analogous to studies on 2-aminothiazoles, direct alkylation with alkyl halides in the absence of a strong base tends to occur at the endocyclic N3 nitrogen, yielding 2-imino-3-alkyloxazoline salts. acs.orgnih.gov However, selective alkylation of the exocyclic amino group can be achieved. In the presence of a strong base like lithium amide, which deprotonates the amino group, the reaction favors the formation of N,N-disubstituted-2-aminooxazole derivatives. acs.org Modern cross-coupling methods, such as the Buchwald-Hartwig reaction, provide an efficient route for the N-arylation of 2-aminooxazoles using aryl halides, a palladium catalyst, and a suitable base. nih.govacs.orgresearchgate.net
| Reaction Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | Acid Chloride (R-COCl) | Base (e.g., Triethylamine, K₂CO₃) | N-Acyl-2-aminooxazole | nih.gov |
| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Base or neat | N-Acyl-2-aminooxazole | nih.gov |
| N-Alkylation (Exocyclic) | Alkyl Halide (R-X) | Strong Base (e.g., LiNH₂) | N-Alkyl-2-aminooxazole | acs.org |
| N-Alkylation (Endocyclic) | Alkyl Halide (R-X) | Neutral/No Base | 2-Imino-3-alkyloxazoline Salt | acs.orgnih.gov |
| N-Arylation (Exocyclic) | Aryl Halide (Ar-X) | Pd Catalyst, Base (Buchwald-Hartwig) | N-Aryl-2-aminooxazole | nih.govacs.org |
Formation of Imino- and Amido- Derivatives
Amido-Derivatives: The synthesis of amido derivatives is achieved through the N-acylation reactions described previously. By selecting different acylating agents, a vast library of amides can be prepared. For example, reacting the 2-amino group with N-Boc protected amino acids in the presence of a coupling agent leads to the formation of peptide-like derivatives. nih.gov These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of the core structure. nih.govsphinxsai.com
Imino-Derivatives: The primary amino group at C2 can condense with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible removal of water. The resulting C=N double bond of the imino group can be further reduced to yield secondary amines. Furthermore, intramolecular cyclization involving the 2-amino group can lead to the formation of fused heterocyclic systems. In related chemistries, 2-iminooxazolines are key intermediates formed during the cyclization of β-amino ketones with cyanogen (B1215507) halides. scribd.com
Functionalization at the Hydroxyl (C4) Position
The hydroxyl group at the C4 position exhibits phenolic character due to its attachment to the enol system within the oxazole ring. This enables reactions typical of phenols, such as esterification and etherification.
Esterification and Etherification Reactions
Esterification: The C4-hydroxyl group can be converted to an ester through reaction with acylating agents like acid chlorides or anhydrides. This reaction is often performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. The formation of an ester at this position can serve as a protecting group strategy during multi-step syntheses or be used to introduce specific functionalities. nih.gov The Fischer esterification method, which involves reacting the hydroxyl group with a carboxylic acid under acidic catalysis, is also a viable, though potentially less common, approach for this system. masterorganicchemistry.com
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the C4-hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding oxazol-4-oxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This method allows for the introduction of various alkyl or aryl groups at the C4 position.
Transformations Involving the Phenolic Moiety in Naphthol-Based Derivatives
When the 2-amino-1,3-oxazol-4-ol system is annulated to a naphthalene (B1677914) ring, forming a naphthoxazole structure, the C4-OH is part of a naphthol system. This phenolic moiety directs the reactivity of the fused aromatic rings. Naphthols are highly activated towards electrophilic aromatic substitution, and reactions such as halogenation, nitration, and sulfonation will occur on the naphthalene ring, with the position of substitution directed by the hydroxyl group and the fused oxazole ring.
A key transformation is the synthesis of naphthoxazoles from naphthols themselves. For example, 1-nitroso-2-naphthols react with α-functionalized ketones under basic conditions to yield 2-substituted naphtho[1,2-d] acs.orgresearchgate.netoxazoles. acs.org Another general method involves the reaction of naphthols with amines using an oxygen source like TEMPO to construct the naphtho[2,1-d]oxazole skeleton. rsc.orgresearchgate.net Additionally, the naphthol ring can undergo diazo coupling reactions, where diazotized sulfanilic acid couples at the positions ortho or para to the hydroxyl group, leading to azo-dyes. researchgate.net These reactions highlight the synthetic utility of the naphthol moiety in creating complex, functionalized naphthoxazole derivatives. nih.gov
Ring Substitutions and Modifications
Beyond functionalization of the exocyclic groups, the oxazole ring itself can undergo substitution and rearrangement reactions.
Ring Substitutions: The oxazole ring is a π-electron-rich heterocycle, but the electronegativity of the nitrogen and oxygen atoms influences its reactivity towards electrophiles. Theoretical and experimental studies on similar oxazole systems indicate that electrophilic substitution occurs preferentially at the C5 position, which is the most electron-rich carbon on the ring. chempedia.info Therefore, reactions like halogenation (with NBS or Br₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation can be expected to introduce substituents at C5, provided the reaction conditions are controlled to avoid degradation of the ring. masterorganicchemistry.comlibretexts.org
Ring Modifications: The oxazole ring, particularly in the presence of the amino and hydroxyl substituents, can be susceptible to ring-opening or ring-transformation reactions. Hydrolytic ring-opening can occur under acidic or basic conditions, especially in related 5-hydroxyoxazole systems, which can be unstable. nih.gov A significant ring transformation reaction is the conversion of 2-aminooxazoles into 2-aminoimidazoles. This can be achieved by heating the 2-aminooxazole with reagents like formamide (B127407) or ammonium (B1175870) acetate, which serve as a source of the additional nitrogen atom required to form the imidazole (B134444) ring. researchgate.net
| Reaction Type | Position | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C5 | Electrophile (e.g., Br⁺, NO₂⁺) | 5-Substituted-2-amino-1,3-oxazol-4-ol | chempedia.info |
| Ring Transformation | Oxazole Ring | Formamide or NH₄OAc, Heat | 2-Aminoimidazole derivative | researchgate.net |
| Ring Opening | Oxazole Ring | Acidic or Basic Hydrolysis | Ring-opened product (e.g., aminomalonic acid derivative) | nih.gov |
Regioselective Halogenation and Arylation of the Oxazole Ring
The introduction of halogen atoms and aryl groups onto the oxazole ring of this compound is a key strategy for modifying its electronic and steric properties. The positions of substitution are dictated by the directing effects of the existing amino and hydroxyl substituents.
Regioselective Halogenation: The halogenation of 2-aminooxazole systems can be achieved with high regioselectivity. While direct halogenation of this compound is not extensively documented, the reactivity of the analogous 2-amino-1,3-thiazoles provides valuable insights. For 2-aminothiazoles, regioselective halogenation at the 5-position is readily accomplished using copper(II) halides (CuX₂, where X = Cl, Br) in acetonitrile (B52724) at room temperature. nih.govnih.gov This suggests that the C5 position of this compound would also be susceptible to electrophilic attack. The electron-donating amino group at C2 and the hydroxyl group at C4 would activate the C5 position towards electrophilic substitution. It is plausible that reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be employed for the regioselective halogenation at the C5 position.
Regioselective Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the N-arylation of 2-aminooxazoles. acs.orgresearchgate.net This methodology has been used to systematically prepare 4-aryl-substituted 2-aminooxazoles, demonstrating the feasibility of introducing aryl groups onto the amino substituent. acs.org Direct C-H arylation of the oxazole ring itself is also a known transformation for oxazoles, with the regioselectivity being influenced by the substituents present on the ring. wikipedia.org For this compound, the electron-rich nature of the ring would favor direct arylation, likely at the C5 position, under appropriate catalytic conditions.
A summary of potential regioselective functionalization reactions is presented in the table below.
| Transformation | Reagents and Conditions (Inferred) | Expected Regioselectivity |
| Halogenation | N-halosuccinimide (NXS) in an inert solvent | C5-position |
| Arylation (N-arylation) | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N2-position |
| Arylation (C-H arylation) | Aryl halide, Palladium catalyst, Oxidant | C5-position |
Introduction of Electron-Withdrawing and Electron-Donating Groups
The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the this compound framework can significantly modulate its chemical properties and biological activity.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as alkyl or alkoxy groups, can increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack. Alkylation of the 2-amino group or the 4-hydroxyl group can be achieved under basic conditions using alkyl halides. The presence of EDGs on aryl substituents attached to the 2-amino group of oxazoles has been shown to be well-tolerated in synthetic procedures. nih.gov
The table below summarizes some approaches for introducing EWGs and EDGs.
| Group Type | Method of Introduction | Example Reagent |
| Electron-Withdrawing | Acylation of the 2-amino group | 4-Nitrobenzoyl chloride |
| Electron-Withdrawing | Sulfonylation of the 2-amino group | p-Toluenesulfonyl chloride |
| Electron-Donating | Alkylation of the 4-hydroxyl group | Methyl iodide |
| Electron-Donating | Reductive amination of an aldehyde with the 2-amino group | Formaldehyde, Sodium borohydride |
Formation of Condensed Oxazole Systems (e.g., Oxazolo[5,4-d]pyrimidines)
A significant transformation of the this compound system involves its use as a building block for the synthesis of fused heterocyclic systems, most notably oxazolo[5,4-d]pyrimidines. These fused systems are of considerable interest due to their structural similarity to purine (B94841) bases and their potential as anticancer agents. nih.govresearchgate.net
The synthesis of oxazolo[5,4-d]pyrimidines can be achieved by constructing a pyrimidine (B1678525) ring onto a pre-existing functionalized oxazole. nih.govnih.gov A common strategy involves starting with a 5-aminooxazole-4-carbonitrile (B1331464) derivative. The synthesis typically proceeds in a two-step pathway. First, the 5-amino group of the oxazole reacts with a one-carbon electrophile, such as triethyl orthoformate, to form an intermediate imidoester. Subsequent ring closure with an amine leads to the formation of the fused pyrimidine ring. nih.gov
An example of this synthetic approach is the reaction of 5-amino-2-(substituted)-oxazole-4-carbonitrile with triethyl orthoformate, followed by cyclization with an aqueous solution of an amine (e.g., methylamine) to yield the corresponding 7-substituted-oxazolo[5,4-d]pyrimidine. nih.gov
The following table outlines a general synthetic scheme for the formation of oxazolo[5,4-d]pyrimidines from a 5-aminooxazole precursor.
| Step | Reactants | Product |
| 1 | 5-Amino-2-(R¹)-oxazole-4-carbonitrile, Triethyl orthoformate | Ethyl N-(4-cyano-2-(R¹)-oxazol-5-yl)acetimidate |
| 2 | Ethyl N-(4-cyano-2-(R¹)-oxazol-5-yl)acetimidate, R²-NH₂ | 7-(R²-amino)-2-(R¹)-oxazolo[5,4-d]pyrimidine |
Reaction Mechanisms of Key Transformations
Understanding the reaction mechanisms underlying the transformations of the this compound system is crucial for predicting reactivity and designing synthetic routes.
Cyclization Mechanisms (e.g., Oxidative Cyclization)
The formation of the 2-aminooxazole core itself often proceeds through a cyclization mechanism. One common route involves the reaction of an α-haloketone with urea (B33335) or a urea derivative. Another important pathway is the oxidative cyclization of suitable precursors. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles, an isomeric system, can be achieved through the iodine-mediated oxidative cyclization of semicarbazones. researchgate.netnih.gov This process involves the formation of a C-O bond through an oxidative pathway, leading to the heterocyclic ring.
A plausible mechanism for the formation of a 2-aminooxazole from an α-hydroxyketone and cyanamide (B42294) would involve the initial nucleophilic attack of the cyanamide nitrogen onto the ketone carbonyl, followed by cyclization of the resulting intermediate. The final step would be dehydration to yield the aromatic oxazole ring. Theoretical studies on the formation of 2-aminooxazole from glycolaldehyde (B1209225) and cyanamide suggest a stepwise process involving carbinolamine formation, cyclization, proton transfer, and finally, elimination of a water molecule.
Proton Transfer Processes in Oxazole Formation
Proton transfer is a fundamental step in many reactions leading to the formation and transformation of oxazoles. In the cyclization to form the oxazole ring, proton transfers are essential for activating functional groups and facilitating the ring-closing and dehydration steps. For example, in the formation of 2-aminooxazole from glycolaldehyde and cyanamide, computational studies have shown that proton transfer from the amino group of cyanamide to the carbonyl oxygen of glycolaldehyde is coupled with the C-N bond formation.
Furthermore, excited-state intramolecular proton transfer (ESIPT) has been studied in derivatives such as 2-(2'-hydroxyphenyl)oxazole. nih.govsemanticscholar.org In these systems, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring. The tendency for this ESIPT process is influenced by the electron population on the proton donor and acceptor atoms, which can be modulated by substituents on the aromatic rings. nih.gov While this is an excited-state process, it highlights the intrinsic ability of the oxazole nitrogen to act as a proton acceptor, a property that is also relevant in ground-state acid-base catalyzed reactions.
Rearrangement Reactions (e.g., Smiles Rearrangement)
A hypothetical Smiles rearrangement in a derivative of this compound could involve, for example, an N-arylated derivative where the aryl group bears strong electron-withdrawing substituents. If a suitable nucleophile is present in an appropriate position, an intramolecular ipso-substitution could occur.
More broadly, skeletal rearrangements of the oxazole ring itself have been reported, leading to the formation of other heterocyclic systems like azepines and pyrroles through dynamic electrocyclization processes. nih.gov These types of rearrangements, while not a Smiles rearrangement, demonstrate the potential for the oxazole ring to undergo significant structural transformations under specific reaction conditions.
Chemo- and Regioselectivity in this compound Reactions
The chemical behavior of the this compound system is governed by the interplay of its multiple functional groups and the potential for tautomerism. This inherent structural complexity gives rise to distinct chemo- and regioselective outcomes in its reactions. The presence of an exocyclic amino group, an enolic hydroxyl group, and two ring nitrogen atoms provides multiple potential sites for reaction. Furthermore, the molecule can exist in several tautomeric forms, primarily the 4-hydroxy-2-amino form and the 2-amino-4-oxo form (2-amino-1,3-oxazol-4(5H)-one), which significantly influences its reactivity profile.
Tautomerism and its Influence on Reactivity
The reactivity of this compound is critically dependent on the predominant tautomeric form under specific reaction conditions. The aromatic 4-hydroxy tautomer possesses a nucleophilic exocyclic amino group and an electron-rich oxazole ring. In contrast, the 4-oxo tautomer features a less nucleophilic amino group due to conjugation with the carbonyl group, and an active methylene (B1212753) group at the C5 position. The equilibrium between these forms can be influenced by the solvent, pH, and temperature, thereby directing the course of a reaction. For instance, in reactions with electrophiles, the 4-hydroxy form is expected to be more reactive at the exocyclic amino group and the C5 position of the ring.
Chemoselectivity: The Exocyclic Amino Group as the Primary Reaction Site
In the majority of reactions involving 2-aminooxazole derivatives, the exocyclic amino group is the most nucleophilic center and, therefore, the primary site of attack for electrophiles. This high degree of chemoselectivity is attributed to the lone pair of electrons on the nitrogen atom, which is readily available for bond formation.
Acylation Reactions: Acylation of this compound with agents such as acid chlorides or anhydrides is expected to occur selectively at the exocyclic amino group to form the corresponding N-acyl derivative. This preference is well-documented in the chemistry of related 2-aminothiazoles and 2-amino-1,3,4-oxadiazoles. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
Alkylation Reactions: Similarly, alkylation with alkyl halides is predicted to favor the exocyclic amino group, leading to secondary or tertiary amines, depending on the reaction stoichiometry and conditions. While the ring nitrogen atoms also possess lone pairs, their nucleophilicity is generally lower than that of the exocyclic amino group.
The table below summarizes the expected chemoselective reactions at the exocyclic amino group.
| Reaction Type | Reagent | Expected Major Product | Rationale for Selectivity |
| Acylation | Acyl Chloride (R-COCl) | N-(4-hydroxy-1,3-oxazol-2-yl)amide | The exocyclic amino group is the most nucleophilic site. |
| Alkylation | Alkyl Halide (R-X) | 2-(Alkylamino)-1,3-oxazol-4-ol | Higher nucleophilicity of the exocyclic nitrogen compared to ring nitrogens. |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(4-hydroxy-1,3-oxazol-2-yl)sulfonamide | The amino group readily attacks the electrophilic sulfur atom. |
Regioselectivity: Reactions on the Oxazole Ring
When the exocyclic amino group is protected or when forcing conditions are used, reactions can occur on the oxazole ring itself. The regioselectivity of these reactions is dictated by the electron distribution within the heterocyclic ring.
Electrophilic Aromatic Substitution: The this compound ring is considered electron-rich, and thus, susceptible to electrophilic aromatic substitution. The amino group at C2 and the hydroxyl group at C4 are both electron-donating groups that activate the ring. The directing effect of these substituents favors electrophilic attack at the C5 position. The nitrogen atom at position 3 deactivates the adjacent C2 and C4 positions towards electrophilic attack. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed with high regioselectivity at the C5 position.
The table below outlines the predicted regioselectivity for electrophilic substitution on the this compound ring.
| Reaction Type | Reagent | Expected Major Product | Rationale for Selectivity |
| Halogenation | Br₂, Cl₂ | 2-Amino-5-halo-1,3-oxazol-4-ol | The C5 position is the most electron-rich and sterically accessible site. |
| Nitration | HNO₃/H₂SO₄ | 2-Amino-5-nitro-1,3-oxazol-4-ol | Strong directing effect of the amino and hydroxyl groups to the C5 position. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Amino-5-acyl-1,3-oxazol-4-ol | The C5 position is activated for electrophilic attack. |
It is important to note that the inherent instability of some hydroxyoxazole systems can lead to ring-opening or decomposition under harsh reaction conditions, such as those employed in strong acid-catalyzed reactions. nih.gov
Spectroscopic and Structural Characterization of 2 Amino 1,3 Oxazol 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of 1H, 13C, and 31P nuclei, as well as multidimensional correlation experiments, it is possible to map the proton and carbon frameworks and investigate specific heteroatomic derivatives.
The oxazole (B20620) ring itself has protons whose shifts are influenced by the substituents attached. For instance, studies on various substituted oxazoles show that electron-withdrawing groups tend to shift proton signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift ipb.pt. The protons of the amino group (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Research findings on related 2-amino-1,3,4-oxadiazole derivatives provide insight into the types of signals expected. For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the amino group protons appear as a singlet at δ 7.006 ppm, while aromatic protons on the phenyl ring show doublets at δ 7.215 and 7.497 ppm d-nb.info. In another derivative, the amino group protons are observed at δ 7.622 ppm d-nb.info. For N-acylated derivatives, the NH proton signal can be shifted significantly downfield, appearing around δ 12.00 ppm d-nb.info.
Table 1: Representative ¹H NMR Data for 2-Amino-oxazole and Related Derivatives
| Compound/Derivative | Solvent | Proton Signal | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | DMSO-d₆ | -NH₂ | 7.006 (s) | d-nb.info |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | DMSO-d₆ | -NH₂ | 7.622 (s) | d-nb.info |
| N-Acylated Oxadiazole Derivative | DMSO-d₆ | -NH- | ~12.00 | d-nb.info |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | Not Specified | 1,2-oxazole methine proton | 8.46 (s) | nih.gov |
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, providing direct information about the carbon skeleton nih.gov.
For the oxazole ring, the chemical shifts of the carbon atoms are characteristic. In substituted 1,2-oxazoles, the ring carbons typically resonate at distinct positions: C3 around δ 150.2 ppm, C4 at δ 108.3 ppm, and C5 at δ 179.5 ppm nih.gov. In 2-amino-1,3,4-oxadiazole derivatives, the two carbons of the oxadiazole ring appear in the range of δ 157-169 ppm d-nb.info. Substituents on the ring significantly influence these chemical shifts. For example, the attachment of a phenyl group at C-3 of a 1,2,4-oxadiazole (B8745197) ring results in signals for the phenyl carbons that are modified by the heterocyclic ring's electronic effects scispace.com.
Table 2: Representative ¹³C NMR Data for Oxazole Derivatives
| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | DMSO-d₆ | Oxadiazole Ring Carbons | 169.0, 157.3 | d-nb.info |
| Methylene (B1212753) Carbon (-CH₂-) | 35.2 | |||
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | DMSO-d₆ | Oxadiazole Ring Carbons | 169.0, 164.7 | d-nb.info |
| Aromatic Carbons | 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 | |||
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | Not Specified | C-3 (Oxazole) | 150.2 | nih.gov |
| C-4 (Oxazole) | 108.3 | |||
| C-5 (Oxazole) | 179.5 |
Phosphorus-31 NMR (³¹P NMR) is a specialized technique used exclusively for the characterization of organophosphorus compounds. It provides valuable information about the chemical environment, coordination number, and stereochemistry of phosphorus atoms nih.govresearchgate.net. For phosphonium (B103445) derivatives of 2-amino-oxazole, ³¹P NMR would be critical for confirming the structure.
In organophosphorus compounds containing azole rings, the ³¹P chemical shift is highly sensitive to the electronic structure and coordination at the phosphorus center. For instance, in N-vinylazoles with a trichlorophosphonium group, the phosphorus atom can become pentacoordinated through an intramolecular donor-acceptor interaction with a ring nitrogen. This change in coordination results in a significant upfield shift in the ³¹P NMR spectrum, with signals appearing in the range of δ -40 to -70 ppm nih.gov. In contrast, compounds with a hexacoordinated phosphorus atom show signals even further upfield, in the range of δ -160 to -200 ppm nih.gov. These distinct chemical shift ranges allow for the unambiguous identification of the phosphorus coordination state.
Table 3: Representative ³¹P NMR Chemical Shift Ranges for Organophosphorus Azoles
| Phosphorus Coordination State | Structural Feature | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Tetracoordinated | Standard Phosphonium Salt | Varies (e.g., +20 to +40) | researchgate.net |
| Pentacoordinated | Intramolecular N→P interaction in azoles | -40 to -70 | nih.gov |
| Hexacoordinated | Bipolar ions with N→P interaction in azoles | -160 to -200 | nih.gov |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of a molecule.
In the study of complex substituted azoles, these techniques are essential. For example, HMBC and HSQC experiments were used to assign the ¹³C NMR data of various oxazole derivatives mdpi.com. In the structural analysis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, 2D NMR experiments, including ¹H,¹⁵N-HMBC, were used to definitively establish the regiochemistry of the oxazole ring by observing long-range correlations between ring protons and the ring nitrogen atom nih.govbeilstein-journals.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For derivatives of 2-amino-1,3-oxazol-4-ol, the IR spectrum would show characteristic absorption bands. The amino group (-NH₂) typically exhibits two stretching bands in the 3300-3500 cm⁻¹ region. The oxazole ring itself gives rise to characteristic stretching vibrations for C=N and C=C bonds, usually found in the 1500-1650 cm⁻¹ range d-nb.inforesearchgate.net. If the compound exists in its tautomeric oxazolone (B7731731) form, a strong carbonyl (C=O) absorption would be expected around 1670-1750 cm⁻¹.
In studies of related 2-amino-1,3,4-oxadiazole derivatives, characteristic bands were observed for N-H stretching (3310–3400 cm⁻¹), C=N stretching (1610 cm⁻¹), and C=O stretching (in acylated derivatives) around 1670-1680 cm⁻¹ d-nb.info.
Table 4: Characteristic IR Absorption Bands for 2-Amino-oxazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | d-nb.info |
| Imine/Aromatic Ring | C=N Stretch | 1600 - 1650 | d-nb.inforesearchgate.net |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | researchgate.net |
| Carbonyl (Amide/Keto) | C=O Stretch | 1670 - 1750 | d-nb.infonih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The mass spectrometric behavior of 2-aminooxazoles is distinct from other oxazole derivatives due to the strong electron-donating character of the amino group clockss.org. Upon electron ionization (EI), 2-aminooxazole and its derivatives undergo characteristic fragmentation. A primary fragmentation process involves a hydrogen rearrangement from the amino group, leading to abundant fragment ions clockss.org. Other significant fragmentation pathways for substituted 2-aminooxazoles can lead to the formation of nitrile or isocyanate species depending on the ring cleavage pattern clockss.orgrsc.org.
Studies on 5-amino-2-aryl-4-cyano-1,3-oxazoles have established detailed fragmentation pathways for significant ions, which are characteristic of the oxazole family ulisboa.pt. The molecular ion peak is often observed, and its accurate mass can be used to confirm the elemental composition of the molecule nih.govacs.org.
Table 5: Common Fragmentation Patterns in Mass Spectrometry of 2-Amino-oxazole Derivatives
| Process | Description | Resulting Fragment | Reference |
|---|---|---|---|
| Ring Cleavage with H-rearrangement | A primary fragmentation influenced by the amino group. | [R-C≡NH]⁺ or related species | clockss.org |
| Loss of CO | A common fragmentation for many oxazole derivatives, though less prominent in 2-amino derivatives. | [M-CO]⁺ | clockss.org |
| Side-chain Fragmentation | Loss of substituents from the oxazole ring. | Varies depending on the substituent. | d-nb.infoulisboa.pt |
Elemental Analysis (C, H, N, S) for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the stoichiometric composition of a compound, confirming its empirical formula. For novel synthesized compounds, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for verifying the purity and identity of the synthesized molecules.
In a study of substituted 2-amino oxazoles, elemental analysis was performed on derivatives such as 4-(4-Nitrophenyl)oxazol-2-amine and 4-(4-Aminophenyl)oxazol-2-amine. The results demonstrated a close correlation between the found and calculated elemental percentages, thereby confirming the successful synthesis of the target compounds. researchgate.net
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| 4-(4-Nitrophenyl)oxazol-2-amine | C | 52.66 | 52.41 |
| H | 3.44 | 3.21 | |
| N | 20.48 | 20.33 | |
| 4-(4-Aminophenyl)oxazol-2-amine | C | 61.70 | 60.31 |
| H | 5.18 | 5.02 | |
| N | 23.99 | 23.67 |
X-ray Crystallography for Solid-State Structural Determination
The crystal structures of several molecules containing amino-oxazole or related isoxazole (B147169) moieties have been resolved. For instance, the analysis of 5-amino-3-(4-methoxyphenyl)isoxazole revealed a monoclinic crystal system with a P21/c space group. iucr.org In another study, a more complex derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic system with a P-1 space group. mdpi.com These studies confirm the molecular structures and provide a solid basis for understanding their packing and intermolecular interactions in the solid state. iucr.orgmdpi.com
| Parameter | 5-amino-3-(4-methoxyphenyl)isoxazole iucr.org | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 8.6591 (6) | 5.9308 (2) |
| b (Å) | 5.6793 (4) | 10.9695 (3) |
| c (Å) | 19.0663 (14) | 14.7966 (4) |
| α (°) | 90 | 100.5010 (10) |
| β (°) | 98.632 (6) | 98.6180 (10) |
| γ (°) | 90 | 103.8180 (10) |
| Volume (ų) | 926.34 (11) | 900.07 (5) |
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Hydrogen bonds, particularly those involving the amino group, are crucial in defining the supramolecular architecture of amino-oxazole derivatives.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state, such as a non-bonding (n) or π bonding orbital, to a higher energy excited state, like a π* antibonding orbital. shu.ac.uklibretexts.org These transitions, primarily n→π* and π→π*, are characteristic of molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as unsaturated systems found in oxazole rings. shu.ac.uklibretexts.org
Studies on various oxazole derivatives show absorption maxima (λmax) across the UV-Vis spectrum. For example, a series of novel oxazole derivative dyes exhibited λmax values in the range of 355 - 495 nm. globalresearchonline.net The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. globalresearchonline.net The electronic transitions responsible for these absorptions provide valuable information about the electronic structure and conjugation within the molecule.
| Compound Class | Absorption Maxima (λmax) | Associated Electronic Transition(s) | Reference |
|---|---|---|---|
| Oxazole Derivative Dyes | 355 - 495 nm | π→π | globalresearchonline.net |
| 2-aminobenzimidazole-picric acid adduct | 357 nm | n→π / π→π* (Picrate anion) | researchgate.net |
Theoretical and Computational Investigations of 2 Amino 1,3 Oxazol 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. mdpi.com By focusing on the electron density, DFT calculations can predict molecular geometries, orbital energies, and various reactivity parameters with high accuracy. For oxazole (B20620) derivatives and other heterocyclic systems, methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set are commonly employed to achieve reliable results. mdpi.comnih.gov
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is determined. mdpi.comscispace.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For molecules like 2-Amino-1,3-oxazol-4-ol, this would reveal the planarity of the oxazole ring and the orientation of the amino and hydroxyl substituents.
Following optimization, the electronic structure is analyzed, primarily through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The distribution and energies of these orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO analysis helps predict where the molecule is likely to undergo electrophilic or nucleophilic attack and explains its charge transfer interactions. researchgate.net
Energy Band Gap Determination
The energy difference between the HOMO and LUMO orbitals is known as the HOMO-LUMO energy gap (ΔE). nih.gov This gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ntu.edu.iq
Large Energy Gap : A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.
Small Energy Gap : Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as the electron is more easily excited to a higher energy state. nih.gov
This energy gap is a key factor in the molecule's electronic properties and its potential for charge transfer within itself and with other molecules. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen and nitrogen atoms.
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions : Denote areas of neutral or near-zero potential.
The MEP map provides a valuable guide to the reactive sites of a molecule, offering insights into its intermolecular interactions and chemical reactivity. researchgate.net
Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
These values provide a comprehensive profile of the molecule's stability and reactivity.
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often difficult to observe experimentally.
Free Energy Profiles and Transition State Analysis
By mapping the potential energy surface of a reaction, computational methods can generate a free energy profile. This profile plots the change in Gibbs free energy as the reactants are converted into products. Key features of this profile include:
Reactants, Intermediates, and Products : These correspond to the local minima (valleys) on the energy profile.
Transition States (TS) : These are the local maxima (peaks) on the profile, representing the highest energy point along the reaction coordinate between two minima. A transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.
Role of Catalysis (e.g., Phosphate-Catalyzed Pathways)
Theoretical studies on the formation of the closely related 2-aminooxazole scaffold from prebiotic precursors like cyanamide (B42294) and glycolaldehyde (B1209225) have highlighted the indispensable role of phosphate (B84403) catalysis. researchgate.netrsc.org Density Functional Theory (DFT) calculations have demonstrated that phosphate ions are crucial not only for the cyclization and subsequent dehydration steps but also for the initial formation of the carbinolamine intermediate. researchgate.net
The catalytic effect of phosphate is multifaceted:
Proton Transfer: Phosphate acts as a proton shuttle, facilitating the transfer of protons between reactants and intermediates, which is essential for overcoming high activation barriers.
In the phosphate-catalyzed pathway for 2-aminooxazole formation, the calculations show that phosphate is actively involved in every major step of the mechanism: carbinolamine formation, cyclization, and the final water elimination. researchgate.net The free energy profile for the phosphate-catalyzed reaction is significantly lower than the uncatalyzed or even a water-assisted pathway, suggesting that such reactions would be kinetically unfeasible in the absence of a catalyst like phosphate under prebiotic conditions. researchgate.net This catalytic role is presumed to be directly applicable to the formation of hydroxylated derivatives such as this compound.
Solvent Effects on Reaction Pathways (e.g., C-PCM results)
The influence of the solvent environment on reaction mechanisms and tautomeric equilibria is a critical aspect of computational studies. The Polarizable Continuum Model (PCM), particularly the Conductor-like PCM (C-PCM), is a widely used method to simulate these solvent effects. sid.irwikipedia.org This model treats the solvent as a polarizable continuum rather than as individual molecules, which makes the computation of solvent effects on molecular energies and properties more tractable. wikipedia.org
In the study of 2-aminooxazole formation, C-PCM results were used to compute the free energy profiles in an aqueous solution. researchgate.net The calculations revealed that even with the inclusion of bulk solvent effects via C-PCM, the water-assisted pathway possesses a prohibitively high activation barrier. In contrast, the phosphate-catalyzed pathway remains significantly more favorable in the aqueous phase, underscoring the necessity of the catalyst. researchgate.net
For tautomeric equilibria in related heterocyclic systems like 2-amino-1,3,4-thiadiazole (B1665364), DFT calculations coupled with the PCM model have been used to investigate the relative stabilities of different tautomers in various solvents (e.g., THF, DMSO, and water). sid.ir Such studies typically show that the total energy of all tautomers decreases when moving from the gas phase to polar solvents, indicating stabilization by the solvent. sid.ir The dipole moment of the tautomers also tends to increase in more polar solvents, suggesting that polar environments can influence tautomeric preferences, although in some cases, one tautomer may strongly dominate regardless of the solvent. sid.irmdpi.comnih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
While detailed experimental spectroscopic data for this compound are not widely available, computational methods serve as a powerful tool for predicting its spectral characteristics. Quantum chemical calculations can predict various spectroscopic properties, including:
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities. For the tautomers of this compound, key predicted vibrational modes would include N-H stretching frequencies for the amino group, O-H stretching for the hydroxyl group, and C=O stretching for the keto tautomer (2-amino-2-oxazolin-4-one). semanticscholar.orgnih.gov For example, in related 1,3,4-thiadiazole (B1197879) derivatives, carbonyl (C=O) stretching vibrations are observed in the 1655-1707 cm⁻¹ region. nih.gov
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for identifying different tautomers and isomers. For instance, the ¹³C NMR spectrum of a related thiadiazole derivative existing in a keto-enol equilibrium showed distinct signals for the ketonic carbon (at δ 204.5 ppm) and the enolic carbon (at δ 155.5 ppm), confirming the presence of both tautomers. nih.gov
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. nih.gov
These predicted spectra can then be correlated with experimental data for synthesized analogous compounds to confirm structures and understand electronic transitions. mdpi.comnih.gov For example, the structures of numerous 2-amino-1,3,4-oxadiazole and thiadiazole derivatives have been confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.comnih.gov
Tautomerism and Isomerism Studies
This compound can exist as several tautomers due to proton transfer equilibria. The main tautomeric forms include the amino-enol form (this compound), the imino-enol form, and the amino-keto form (2-amino-2-oxazolin-4-one).
Computational and spectroscopic studies on the closely related 2-amino-2-oxazolin-4-one system have provided significant insights into this tautomeric balance. semanticscholar.org Investigations using UV, NMR, IR, and Raman spectroscopy concluded that the 2-aminooxazolin-4-one form (the keto tautomer) is the predominant species in all investigated cases. semanticscholar.org This suggests a strong preference for the keto form over the potential enol forms.
The stability of tautomers is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and aromaticity. sid.ir In the case of 2-amino-2-oxazolin-4-one, the stability of the keto form is significant. Solvent polarity can also shift the tautomeric equilibrium. For some heterocyclic compounds, the keto form is favored in polar aprotic solvents, while the enol form is favored in non-polar solvents. nih.gov Theoretical calculations are essential for quantifying the relative energies of these tautomers and the transition states connecting them, providing a detailed picture of the tautomeric landscape. sid.irnih.gov
Quantum Chemical Descriptors and Structure–Property Relationships
Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and are used to establish structure–property relationships. chnpu.edu.ua For the 2-amino-1,3-oxazole scaffold, these descriptors are used to predict reactivity, stability, and potential biological activity. chnpu.edu.ua
Key quantum chemical descriptors include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Atomic Charges: The distribution of electron density in a molecule, represented by atomic charges, can indicate sites susceptible to electrophilic or nucleophilic attack.
A study on 2-amino-4-aryl-1,3-oxazoles calculated these descriptors to establish correlations between the molecular structure and the probability of biological effectiveness. chnpu.edu.ua The analysis revealed correlations between the binding probability for certain biological targets and descriptors like the charges on oxygen and nitrogen atoms and the HOMO/LUMO energies. chnpu.edu.ua These relationships are valuable for predicting the activity of new derivatives and for guiding the rational design of more potent compounds. chnpu.edu.ua
Advanced Applications of 2 Amino 1,3 Oxazol 4 Ol As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The inherent reactivity of aminoazoles, including the 2-aminooxazole core, makes them useful reagents for constructing diverse heterocyclic frameworks through controlled, multidirectional interactions. nih.gov These compounds can act as versatile nucleophiles, enabling their participation in a wide array of cyclization and multicomponent reactions. nih.govfrontiersin.org
Role in Ladder-Like Chain Structures through Intermolecular Interactions
While 2-amino-1,3-oxazol-4-ol is a recognized building block for various heterocyclic systems, specific research detailing its role in the formation of ladder-like chain structures via intermolecular interactions was not found in the available search results.
Precursor for Advanced Materials and Optoelectronic Compounds
The oxazole (B20620) ring is a key component in the development of advanced materials, particularly those with specific optical properties. By modifying the core this compound structure, chemists can design novel compounds for applications in fluorescence-based detection and potentially in optoelectronics.
Design of Fluorescent Derivatives
The oxazolone (B7731731) tautomer of this compound is an effective scaffold for creating fluorescent molecules. A notable example is the synthesis of 4-ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone, a fluorescent analog of the hapten 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone. researchgate.net This derivative and its conjugates with amino acids exhibit notable spectral properties, including an intense and pH-sensitive emission band, which could be useful for monitoring cellular compartments with varying pH levels. researchgate.net
Strategies have been developed for preparing fluorescent oligopeptide conjugates by labeling them with these oxazolone derivatives. nih.gov The compact size of the fluorophore and its chemical stability make it an attractive label for use in advanced cellular imaging techniques. nih.gov
| Derivative Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature | Reference |
| 4-ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone Conjugates | 360 nm | 460 nm | Intense, pH-sensitive emission in aqueous solution | researchgate.net |
Studies on Non-Linear Optical Properties
Specific studies focusing on the non-linear optical (NLO) properties of this compound or its direct derivatives were not identified in the provided search results. However, related heterocyclic systems, such as 1,3,4-oxadiazoles, have been investigated for their NLO activity, suggesting that five-membered heterocycles can be promising candidates for such applications. researchgate.net
Solid-Phase Organic Synthesis Utilizing the Oxazole Scaffold
The oxazolone scaffold has proven to be compatible with solid-phase organic synthesis (SPPS), a cornerstone technique in combinatorial chemistry and peptide synthesis. nih.govsemanticscholar.org Fluorescent derivatives such as 4-ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone (naOx-OEt) have been successfully used for the N-terminal labeling of oligopeptides on solid supports. nih.gov
Research has demonstrated that the naOx fluorophore is compatible with both major SPPS methodologies, Fmoc/tBu and Boc/Bzl, and that Nα-naOx-amino acids can be utilized as building blocks in these synthetic processes. nih.gov The integrity of the chemical bond between the label and the peptide is maintained even after cleavage from the resin support with strong acids like trifluoroacetic acid or hydrogen fluoride. nih.gov This robustness makes the oxazolone scaffold a reliable tool for preparing specifically labeled peptides for biochemical and diagnostic assays. nih.gov
Diversity-Oriented Synthesis and Combinatorial Chemistry Applications
Diversity-oriented synthesis (DOS) is a strategy aimed at efficiently generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The 2-aminooxazole core is a valuable building block in DOS due to its ability to participate in multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials. nih.govfrontiersin.org
One key application is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), where 2-aminooxazoles react with an aldehyde and an isocyanide to produce fused imidazo[1,2-a]azole systems. nih.govfrontiersin.org This reaction highlights how the multiple reactive sites within the 2-aminooxazole structure can be harnessed to create diverse molecular scaffolds. nih.gov Furthermore, versatile synthetic routes have been developed to create libraries of oxazole-5-amides from 5-aminooxazole intermediates, demonstrating a diversity-oriented approach to this class of compounds. nih.gov
| Reaction Type | Key Reagents | Resulting Scaffold | Application | Reference |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | 2-Aminooxazole, Aldehyde, Isocyanide | Imidazoazole | Library Synthesis | nih.govfrontiersin.org |
| Parallel Amide Synthesis | Boc-protected 5-aminooxazole, Acylating agents | Oxazole-5-amide | Small Molecule Libraries | nih.gov |
Outlook and Future Research Directions in 2 Amino 1,3 Oxazol 4 Ol Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of the 2-amino-oxazolone core is well-established, primarily through methods like the Erlenmeyer-Plöchl reaction, which involves the cyclization and condensation of N-acylglycines with aldehydes or ketones. biointerfaceresearch.comrfppl.co.injddtonline.info Future exploration is directed towards developing more efficient, sustainable, and versatile synthetic routes.
Key Areas for Future Research:
Catalyst Development: While traditional methods use reagents like acetic anhydride (B1165640) and sodium acetate, newer approaches employ a range of catalysts to improve yields and reaction conditions. rfppl.co.inijceronline.com Research into novel catalysts, such as reusable solid acids like fly ash promoted with hydrogen peroxide or ionic liquids, aims to create more environmentally benign and cost-effective processes. mdpi.comut.ac.ir
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for oxazolone (B7731731) synthesis, often without the need for a traditional catalyst. biointerfaceresearch.com Further development in this area could lead to rapid, solvent-free synthetic protocols.
Flow Chemistry: Adapting existing synthetic methods to continuous flow processes could offer advantages in scalability, safety, and product consistency. This remains a largely unexplored avenue for 2-amino-oxazolone synthesis.
Diversity-Oriented Synthesis: Oxazolones are valuable intermediates for creating libraries of diverse molecules. researchgate.net Future methodologies will likely focus on one-pot reactions and multicomponent strategies that allow for the rapid generation of a wide range of substituted oxazolones from simple precursors.
Table 1: Comparison of Synthetic Methods for Oxazolone Derivatives
| Method | Catalyst/Reagent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Erlenmeyer-Plöchl | Acetic Anhydride, Sodium Acetate | Heating | Well-established, versatile | biointerfaceresearch.com |
| Microwave-Assisted | Acetic Anhydride (catalyst-free) | Microwave irradiation (4-5 min) | Rapid, high yield | biointerfaceresearch.com |
| Green Catalyst | Neutral Alumina, Boric Acid | Refluxing Toluene | Reusable catalyst system | biointerfaceresearch.com |
In-Depth Mechanistic Understanding of Complex Transformations
While the general reactivity of oxazolones is understood, a deeper mechanistic insight into their more complex transformations is crucial for designing novel reactions and applications. The oxazolone ring possesses multiple reactive sites, enabling a variety of chemical behaviors. biointerfaceresearch.comresearchgate.net
Future mechanistic studies will likely focus on:
Transient Intermediates: The formation of transient 5(4H)-oxazolones has been identified in chemically fueled reaction cycles driven by carbodiimide (B86325) hydration. acs.org Understanding the kinetics and thermodynamics of these transient species could unlock new applications in dynamic chemical systems.
Ring-Opening and Rearrangement: Oxazolones serve as precursors to α-amino acids and peptides through ring-opening reactions. researchgate.netajrconline.org Detailed mechanistic studies, supported by computational analysis, could elucidate the precise pathways of these transformations, allowing for better control over product formation and the suppression of side reactions like racemization.
Cycloaddition Reactions: The oxazolone ring can participate as a dienophile in Diels-Alder reactions or as a 1,3-dipole in other cycloadditions. biointerfaceresearch.comajrconline.org In-depth studies are needed to fully understand the scope, limitations, and stereochemical outcomes of these reactions, which provide access to complex polycyclic structures.
Advancements in Stereocontrolled Synthesis
The C-4 position of the oxazolone ring is a stereocenter in saturated derivatives, making stereocontrolled synthesis a critical area of research, particularly for applications in asymmetric synthesis of amino acids and peptides.
Recent advancements and future directions include:
Catalytic Asymmetric Reactions: The use of chiral catalysts to control the stereochemistry of reactions involving oxazolones is a promising frontier. Phosphine-catalyzed regiodivergent enantioselective γ-additions of oxazolones to 2,3-butadienoates have been developed, providing stereoselective access to α,α-disubstituted α-amino acids. acs.org
Dynamic Kinetic Resolution: Oxazolones derived from chiral α-amino acids can racemize easily. biointerfaceresearch.com This property can be exploited in dynamic kinetic resolution processes, where a chiral catalyst selectively reacts with one enantiomer of the rapidly equilibrating oxazolone, leading to a single stereoisomer of the product in high yield and enantiomeric excess. researchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the oxazolone precursor can direct the stereochemical outcome of subsequent reactions. Research into new, easily removable chiral auxiliaries could make this a more attractive strategy for synthesizing enantiomerically pure compounds.
Table 2: Examples of Stereocontrolled Reactions Involving Oxazolones
| Reaction Type | Catalyst/Method | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| γ-Addition | Chiral Phosphine | α,α-Disubstituted α-amino acids | High enantioselectivity | acs.org |
Computational Design and Predictive Modeling for New 1,3-Oxazole Structures
Computational chemistry is an increasingly powerful tool for accelerating the discovery of new molecules and reactions. For the 2-amino-1,3-oxazol-4-ol system, modeling can provide insights that are difficult to obtain experimentally.
Future research efforts in this domain will likely involve:
Tautomerism Studies: Quantum chemical calculations can accurately predict the relative stabilities of the this compound and 2-amino-5(4H)-oxazolone tautomers under various conditions (e.g., in different solvents or in the gas phase). This is critical for understanding the compound's fundamental properties and reactivity. researchgate.net
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential synthetic routes and transformations. This has already been applied to understand the origin of regioselectivity in phosphine-catalyzed additions. acs.org Such studies can guide the design of new catalysts and reaction conditions to favor desired products.
Virtual Screening and Property Prediction: Molecular modeling and machine learning algorithms can be used to design new oxazolone derivatives with specific desired properties (e.g., biological activity, photophysical characteristics). By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Integration of this compound in Supramolecular Chemistry and Advanced Materials Science
The unique structural and electronic properties of the oxazolone core make it an attractive building block for supramolecular assemblies and advanced functional materials.
Promising avenues for future research include:
Photosensitive Materials: Unsaturated oxazolones possess interesting photophysical and photochemical properties. ajrconline.orgsphinxsai.com These characteristics could be harnessed for the development of photo-responsive materials, such as molecular switches, photosensitive polymers, and components for non-linear optical materials.
Supramolecular Gels and Polymers: The hydrogen bonding capabilities of the 2-amino group and the carbonyl function of the oxazolone ring can be utilized to direct the self-assembly of molecules into ordered supramolecular structures, such as gels or liquid crystals.
Biosensors: Oxazolones can be used as synthons for biosensors. rfppl.co.in Their ability to react with specific biomolecules or to be incorporated into larger structures that recognize biological targets could be exploited to create novel diagnostic tools.
Metal-Organic Frameworks (MOFs): While not directly demonstrated for 2-amino-oxazolones, the general principle of incorporating functional heterocyclic molecules into MOFs is well-established. bath.ac.uk Integrating the oxazolone motif into MOF linkers could create frameworks with tailored catalytic, sensing, or guest-binding properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-Amino-1,3-oxazol-4-ol derivatives in academic research?
The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, naphthol derivatives (e.g., 1-(2-amino-1,3-oxazol-4-yl)-4-bromonaphthalen-1-ol) are synthesized via multi-step routes, including nitration or bromination of aromatic precursors followed by coupling with oxazole intermediates. Purification typically employs recrystallization or column chromatography. Reaction conditions (e.g., solvent polarity, temperature) should be optimized based on precursor reactivity, with progress monitored via TLC or HPLC .
Q. How should researchers characterize the molecular structure of this compound derivatives using spectroscopic techniques?
A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR : Identify oxazole ring protons (δ 6.5–8.5 ppm) and amino group signals (broad singlets at δ 3.5–5.0 ppm). Carbon signals for C-2 and C-4 of the oxazole ring typically appear at 150–160 ppm.
- IR Spectroscopy : Detect NH₂ stretching (~3350 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxazole core. Cross-validation with computational models (e.g., DFT) resolves ambiguities .
Advanced Questions
Q. What strategies resolve contradictions between computational modeling and experimental crystallographic data for this compound derivatives?
To address discrepancies:
- Re-optimize refinement parameters in crystallographic software (e.g., SHELXL’s weighting schemes or restraints for thermal motion) .
- Perform multipole refinement to account for electron density anomalies in the oxazole ring.
- Compare experimental bond lengths/angles with DFT-optimized geometries to identify systematic errors (e.g., overestimated conjugation effects).
- Conduct variable-temperature XRD studies to assess dynamic disorder in crystal lattices .
Q. How can experimental designs assess the thermal stability of this compound derivatives under varying environmental conditions?
Implement a factorial design:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., 150–250°C) and identify degradation products via coupled MS.
- Humidity Exposure : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC purity checks.
- Light Sensitivity : Follow ICH Q1B guidelines for photostability testing using UV-Vis radiation. Correlate stability trends with substituent effects (e.g., electron-withdrawing groups in naphthol derivatives) .
Q. What crystallographic approaches are recommended for solving challenging structures of this compound derivatives?
- Use SHELXD for dual-space phase determination with twinned or pseudo-symmetric crystals.
- Apply SHELXL constraints for low-resolution data (<1.0 Å), informed by bond distances/angles from analogous structures.
- Validate hydrogen-bonding networks via Hirshfeld surface analysis, focusing on N–H···O/N interactions in the oxazole ring .
Q. How can researchers investigate the mechanism of antibacterial activity in this compound derivatives?
A multi-tiered approach includes:
- In vitro assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria using broth microdilution.
- Target Identification : Perform molecular docking against bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays.
- Resistance Studies : Serial passage experiments to assess resistance development.
- Metabolomics : LC-MS profiling to detect metabolic pathway disruptions. Compare results with structurally modified analogs to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
